molecular formula C22H27ClN4O3 B12030472 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12030472
M. Wt: 430.9 g/mol
InChI Key: QGYDUABWUVSJJE-ZVHZXABRSA-N
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Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and an ethoxy-hydroxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride to form 4-(2-chlorobenzyl)-1-piperazine.

    Acetohydrazide Formation: The next step involves the reaction of the piperazine derivative with acetohydrazide under controlled conditions to form the intermediate compound.

    Condensation Reaction: The final step involves the condensation of the intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetohydrazide moiety.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms of the compound with modified carbonyl groups.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-(4-methoxybenzylidene)acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-(2,5-dimethoxybenzylidene)acetohydrazide
  • 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-(4-hydroxybenzylidene)acetohydrazide

Uniqueness

The presence of the ethoxy and hydroxy groups in 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide imparts unique chemical properties, making it distinct from its analogs. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H27ClN4O3

Molecular Weight

430.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H27ClN4O3/c1-2-30-21-13-17(7-8-20(21)28)14-24-25-22(29)16-27-11-9-26(10-12-27)15-18-5-3-4-6-19(18)23/h3-8,13-14,28H,2,9-12,15-16H2,1H3,(H,25,29)/b24-14+

InChI Key

QGYDUABWUVSJJE-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl)O

Origin of Product

United States

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